N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by two 2-methoxyphenyl substituents at the N and 7 positions, a methyl group at position 5, and a carboxamide group at position 4. Its structural framework is associated with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, as observed in related triazolopyrimidines . The methoxy groups likely enhance solubility and modulate electronic interactions with biological targets .
Properties
IUPAC Name |
N,7-bis(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-13-18(20(27)25-15-9-5-7-11-17(15)29-3)19(26-21(24-13)22-12-23-26)14-8-4-6-10-16(14)28-2/h4-12,19H,1-3H3,(H,25,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYRKOLYVCEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using similar microwave-mediated conditions. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Synthetic Pathways
The synthesis of N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions that include the formation of the triazolo-pyrimidine core. Recent studies have demonstrated efficient synthetic methods that utilize microwave-assisted techniques and catalyst-free conditions to enhance yield and reduce reaction times .
Biological Activities
1. Antiviral Properties:
Research has indicated that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit significant antiviral activity. For instance, compounds structurally related to this compound have shown effectiveness against influenza viruses by inhibiting viral replication and protein interactions critical for viral assembly .
2. Anticancer Activity:
Several studies have explored the cytotoxic effects of triazolo-pyrimidine derivatives against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. The mechanism of action often involves the modulation of cell cycle progression and induction of cell death pathways .
3. Anti-inflammatory Effects:
Compounds featuring the triazolo[1,5-a]pyrimidine structure have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation .
Case Studies
Case Study 1: Antiviral Activity
In a study focusing on the synthesis of triazolo-pyrimidines as antiviral agents, derivatives including this compound were tested for their ability to inhibit influenza virus replication. The results indicated a significant reduction in viral load at non-toxic concentrations when tested against various strains of influenza A virus .
Case Study 2: Anticancer Screening
A comprehensive screening of triazolo-pyrimidine derivatives revealed that this compound exhibited potent cytotoxicity against MCF-7 breast cancer cells. The compound was found to induce apoptosis through mitochondrial pathways and showed promise in reducing tumor size in xenograft models .
Mechanism of Action
The mechanism of action of N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with molecular targets such as kinases and other enzymes. It acts by inhibiting the activity of these enzymes, thereby disrupting key cellular processes. The compound’s structure allows it to bind effectively to the active sites of these enzymes, blocking their function and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at the N- and 7-Positions
The target compound’s bis(2-methoxyphenyl) groups differentiate it from analogues with alternative aryl substitutions:
Key Observations :
Core Modifications: Carboxamide and Triazole Functionality
The carboxamide group at position 6 is a conserved feature in many analogues, but substitutions on the triazole ring significantly alter activity:
Key Observations :
Key Observations :
- Catalyst Efficiency: Heterogeneous catalysts () improve sustainability, while acidic conditions () optimize yields for amino-substituted derivatives .
- Temperature Sensitivity : Elevated temperatures (90°C) are critical for cyclization in carboxamide synthesis but may degrade sensitive substituents .
Biological Activity
N,7-bis(2-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound belonging to the triazolo[1,5-a]pyrimidine class, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential anticancer properties and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C24H21N7O2
- Molecular Weight : 439.479 g/mol
- IUPAC Name : N-(2-methoxyphenyl)-5-methyl-2,7-dipyridin-3-yl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The compound features a complex structure that includes a triazolopyrimidine core with methoxyphenyl substituents. This structural diversity is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of triazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. For instance:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Key Findings :
- Compound H12 from a related study exhibited IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), indicating significant potency compared to the standard drug 5-Fu .
- The mechanism involved suppression of the ERK signaling pathway leading to decreased phosphorylation levels of key proteins such as ERK1/2 and AKT .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against various enzymes linked to cancer progression.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through modulation of cell cycle-related proteins .
Comparative Biological Activity
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| H12 | MGC-803 | 9.47 | ERK pathway inhibition |
| H12 | HCT-116 | 9.58 | Apoptosis induction |
| H12 | MCF-7 | 13.1 | Cell cycle arrest |
Study 1: Synthesis and Evaluation
A study focused on synthesizing various triazolo[1,5-a]pyrimidine derivatives demonstrated their potential as anticancer agents. The synthesized compounds were evaluated for their antiproliferative activities against several cancer cell lines using the MTT assay .
Study 2: Structure–Activity Relationship (SAR)
Research into the SAR of triazolo[1,5-a]pyrimidines revealed that modifications at specific positions significantly influenced biological activity. For example, introducing different substituents at the 7-position enhanced anticancer potency .
Study 3: Pharmacological Potentials
Another investigation assessed the pharmacological potentials of related compounds against various human pathogenic bacteria and their antiproliferative effects on breast cancer cell lines. These studies highlighted the broad-spectrum bioactivity associated with triazolo[1,5-a]pyrimidine derivatives .
Q & A
Q. Table 1: Catalyst Comparison
| Catalyst | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Schiff base Zn(II) | Solvent-free, 60°C | 70–85 | Recyclable, eco-friendly | Requires nanoparticle synthesis |
| TMDP | Ethanol/water, RT | 65–80 | Mild conditions | High toxicity |
| APTS | Ethanol, reflux | 60–75 | Simple one-pot protocol | Moderate yields |
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Validation involves a multi-step analytical workflow:
Purity Assessment : Thin-layer chromatography (TLC) for reaction monitoring .
Crystallization : Single-crystal X-ray diffraction for 3D structural elucidation (e.g., bond angles, substituent conformations) .
Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirms substituent integration and coupling patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .
- IR Spectroscopy : Identifies carboxamide C=O stretches (~1680 cm⁻¹) and triazole ring vibrations .
Basic: What preliminary biological assays are recommended to assess therapeutic potential?
Answer:
Initial screening should prioritize:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., Enterococcus faecium) with MIC (minimum inhibitory concentration) profiling .
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selectivity indices .
Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Answer:
Optimization strategies include:
- Solvent Screening : Replace ethanol/water with ionic liquids (e.g., [BMIM][BF₄]) to enhance solubility and reduce side reactions .
- Flow Chemistry : Continuous flow reactors for better temperature control and scalability .
- DoE (Design of Experiments) : Statistical modeling (e.g., response surface methodology) to balance variables like catalyst loading, temperature, and reaction time .
Q. Example Workflow :
Screen 5–10 solvent systems.
Test catalysts at 1–5 mol% loadings.
Use HPLC tracking for byproduct minimization.
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Contradictions often arise from substituent effects or assay variability. Mitigation steps:
Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives with systematic substituent changes (e.g., methoxy vs. hydroxyl groups) .
Assay Standardization :
- Use identical cell lines/passage numbers.
- Normalize data to positive controls (e.g., doxorubicin for cytotoxicity).
Meta-Analysis : Pool data from multiple studies to identify trends (e.g., logP vs. IC₅₀ correlations) .
Q. Table 2: Bioactivity Variability Example
| Substituent (R) | Antibacterial MIC (µg/mL) | Cytotoxicity IC₅₀ (µM) |
|---|---|---|
| 4-Methoxyphenyl | 8.2 | >100 |
| 3-Bromophenyl | 32.5 | 18.7 |
| 4-Hydroxyphenyl | 64.0 | 45.3 |
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or bacterial enzymes (e.g., DNA gyrase). Focus on hydrogen bonding with pyrimidine N atoms and hydrophobic interactions with methoxyphenyl groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Modeling : Develop regression models linking electronic parameters (e.g., Hammett σ) to bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
